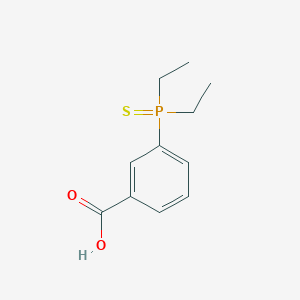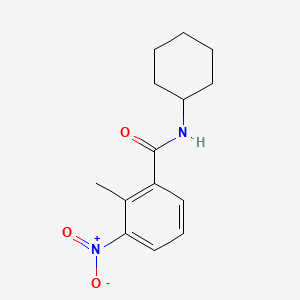![molecular formula C11H10N2O4 B5888526 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde is a chemical compound that has been the subject of scientific research due to its potential as a useful tool in various laboratory experiments. This compound has been synthesized by researchers and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies. In
作用機序
The mechanism of action of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde involves its ability to react with ROS to form a fluorescent adduct. The adduct is highly fluorescent and can be detected using a fluorescence microscope or other fluorescence-based techniques. This mechanism of action makes 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde a useful tool for studying the effects of ROS on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde are mainly related to its ability to detect ROS in cells. By detecting ROS, researchers can study the effects of these molecules on cellular processes, including cell signaling, DNA damage, and apoptosis. Additionally, 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde has been shown to have low toxicity in cells, making it a safe tool for use in various laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde in lab experiments is its ability to detect ROS in cells with high sensitivity and specificity. This makes it a useful tool for studying the effects of ROS on cellular processes. Additionally, the low toxicity of this compound in cells makes it a safe tool for use in various laboratory experiments.
One of the limitations of using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde in lab experiments is its limited stability in aqueous solutions. This can make it difficult to use in certain experiments that require long-term stability of the compound. Additionally, the synthesis method for this compound can be complex and may require specialized equipment and expertise.
将来の方向性
There are several future directions for research on 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde. One area of research is the development of new and improved synthesis methods for this compound that are simpler and more efficient. Another area of research is the development of new fluorescent probes based on this compound that can detect other reactive molecules in cells. Additionally, researchers can explore the use of this compound in various disease models to study the role of ROS in disease progression.
合成法
The synthesis of 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with methyl nitrite and hydrochloric acid to form the corresponding oxime. The oxime is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with sodium azide to form the corresponding azide. Finally, the azide is reduced with triphenylphosphine to form the desired compound. This synthesis method has been optimized by researchers to produce high yields of the compound.
科学的研究の応用
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde has been used in a variety of scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and are implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. By using 4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde as a fluorescent probe, researchers can detect the presence of ROS in cells and study their effects on cellular processes.
特性
IUPAC Name |
4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-8-11(13(15)17-12-8)7-16-10-4-2-9(6-14)3-5-10/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXTULQCYTAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NO[N+](=C1COC2=CC=C(C=C2)C=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)



![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)


![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)